

Application Note: Mass Spectrometry Fragmentation Patterns of 3-(3- Hydroxyphenyl)-1-phenylurea

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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)-1-phenylurea

CAS No.: 13142-80-8

Cat. No.: B2878009

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Executive Summary

This guide provides a definitive protocol for the structural confirmation of **3-(3-Hydroxyphenyl)-1-phenylurea** (C₁₃H₁₂N₂O₂, MW 228.25). As a non-symmetric diarylurea, this compound exhibits a characteristic "competitive cleavage" fragmentation pathway. The presence of the phenolic hydroxyl group at the meta position introduces distinct electronic effects that govern proton affinity and subsequent ion abundance. This protocol establishes the Urea Cleavage Rule as the primary diagnostic tool, validated by the formation of substituted aniline and isocyanate moieties.

Chemical Context & Mechanistic Theory

Structural Properties

- IUPAC Name: 1-(3-Hydroxyphenyl)-3-phenylurea
- Molecular Formula: C₁₃H₁₂N₂O₂

- Monoisotopic Mass: 228.0899 Da
- Key Functional Groups:
 - Urea Bridge (-NH-CO-NH-): The primary site of electrospray ionization (ESI) protonation and collision-induced dissociation (CID) cleavage.
 - Phenolic Hydroxyl (-OH): Enhances ionization in negative mode (ESI-) and directs proton affinity in positive mode (ESI+).

Fragmentation Mechanics (The "Urea Cleavage Rule")

In ESI+, the precursor ion $[M+H]^+$ (m/z 229.09) forms by protonation of the urea oxygen or nitrogen. Upon collisional activation, the urea bond undergoes cleavage via a four-membered transition state or direct H-transfer, resulting in two competing pathways involving the elimination of a neutral isocyanate.

The Proton Affinity (PA) Driver: Fragmentation abundance is dictated by the basicity of the leaving amine.

- Pathway A: Formation of 3-aminophenol cation (m/z 110) + neutral phenyl isocyanate.
- Pathway B: Formation of aniline cation (m/z 94) + neutral 3-hydroxyphenyl isocyanate.

Theoretical Prediction: The hydroxyl group is an electron-donating group (EDG), making the 3-aminophenol moiety more basic (higher PA) than the unsubstituted aniline. Therefore, m/z 110 is predicted to be the base peak, serving as the primary quantifier ion.

Experimental Protocol

Sample Preparation

Standard Stock Solution:

- Dissolve 1 mg of **3-(3-Hydroxyphenyl)-1-phenylurea** in 1 mL of DMSO (Concentration: 1 mg/mL).
- Vortex for 30 seconds to ensure complete solubilization.

Working Solution (Direct Infusion/LC-MS):

- Dilute the stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
- Final Concentration: 1 µg/mL (approx. 4.4 µM).
- Note: Use LC-MS grade solvents to minimize background noise.

LC-MS/MS Acquisition Parameters

This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

Parameter	Setting (ESI Positive)	Setting (ESI Negative)	Rationale
Ionization Source	ESI	ESI	Soft ionization preserves the molecular ion.
Polarity	Positive (+)	Negative (-)	(+) for structural fragments; (-) for phenol validation.
Capillary Voltage	3.5 kV	2.5 kV	Lower voltage in Neg mode prevents discharge.
Cone Voltage	30 V	25 V	Optimized to transmit [M+H] ⁺ without in-source fragmentation.
Source Temp	120°C	120°C	Standard desolvation.
Desolvation Gas	800 L/hr (N ₂)	800 L/hr (N ₂)	High flow aids droplet evaporation.
Collision Energy	Ramp 10–40 eV	Ramp 15–45 eV	A ramp ensures capture of both fragile and stable fragments.

Data Interpretation & Diagnostic Ions

Positive Mode (ESI+) Targets

- Precursor: m/z 229.09 [M+H]⁺
- Product Ion 1 (Quantifier): m/z 110.06 [3-Aminophenol+H]⁺.
 - Mechanism: Neutral loss of Phenyl Isocyanate (119 Da).
- Product Ion 2 (Qualifier): m/z 94.06 [Aniline+H]⁺
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